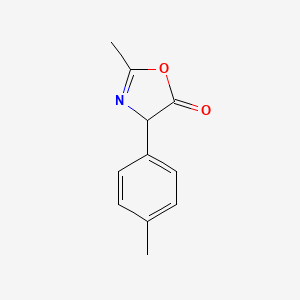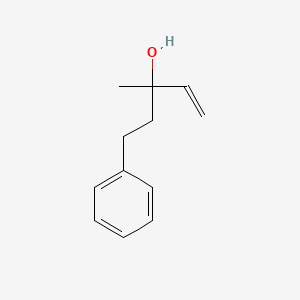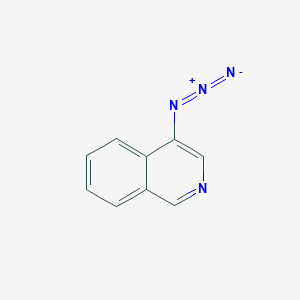
4-Azidoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidoisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic compounds characterized by a fused benzene and pyridine ring structure. The azido group (-N₃) attached to the fourth position of the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a halogenated isoquinoline (e.g., 4-chloroisoquinoline) reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-Azidoisoquinoline are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 4-Azidoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Major Products:
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 4-Aminoisoquinoline.
科学的研究の応用
4-Azidoisoquinoline has diverse applications in scientific research, including:
Biology: Employed in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-Azidoisoquinoline largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine group, which can interact with various biological targets, potentially affecting cellular processes .
類似化合物との比較
4-Chloroisoquinoline: A precursor in the synthesis of 4-Azidoisoquinoline.
4-Aminoisoquinoline: A reduction product of this compound.
4-Bromoisoquinoline: Another halogenated isoquinoline used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a versatile compound in synthetic chemistry and biomedical research.
特性
CAS番号 |
20377-03-1 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC名 |
4-azidoisoquinoline |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |
InChIキー |
WGTJICQXDAAKIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


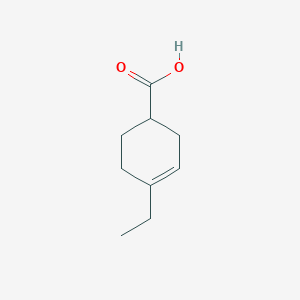

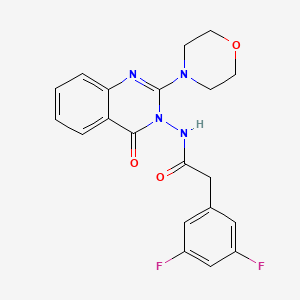
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)

![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
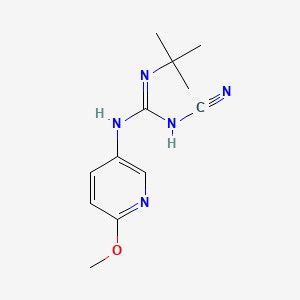

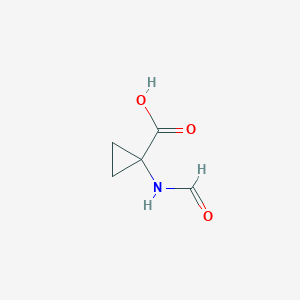
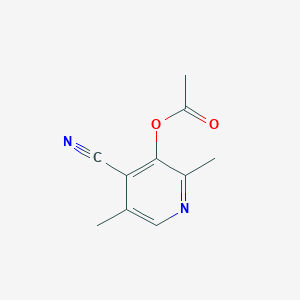
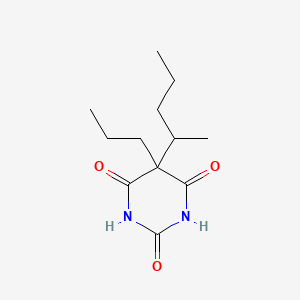
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
